molecular formula C12H18BrClN2O3S B13789404 2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride

2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride

Cat. No.: B13789404
M. Wt: 385.71 g/mol
InChI Key: ZZMDXCGENRKEGQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride is a chemical compound with a molecular formula of C12H17BrN2O. This compound is known for its unique structure, which includes a bromine atom, a morpholine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride typically involves the reaction of 2-bromoaniline with 2-(morpholin-4-yl)ethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-morpholin-4-ylethyl)benzamide
  • 2-Bromo-N-[2-(morpholin-4-yl)ethyl]aniline

Uniqueness

2-Bromo-N-(2-morpholin-4-YL-ethyl)-benzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C12H18BrClN2O3S

Molecular Weight

385.71 g/mol

IUPAC Name

2-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H17BrN2O3S.ClH/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15;/h1-4,14H,5-10H2;1H

InChI Key

ZZMDXCGENRKEGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2Br.Cl

Origin of Product

United States

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